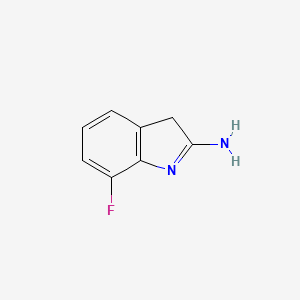
4-Formylpicolinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Formylpicolinamide is an organic compound with the molecular formula C7H6N2O2 It is a derivative of picolinamide, where a formyl group is attached to the fourth position of the pyridine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Formylpicolinamide typically involves the formylation of picolinamide. One common method is the Vilsmeier-Haack reaction, where picolinamide reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) under controlled conditions. The reaction proceeds as follows:
- Picolinamide is dissolved in DMF.
- POCl3 is added dropwise to the solution while maintaining the temperature below 10°C.
- The reaction mixture is stirred at room temperature for several hours.
- The product is then isolated by neutralizing the reaction mixture with water and extracting the desired compound using an organic solvent.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Análisis De Reacciones Químicas
Types of Reactions: 4-Formylpicolinamide undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4 in an acidic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: 4-Picolinic acid.
Reduction: 4-Hydroxymethylpicolinamide.
Substitution: Various substituted picolinamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Formylpicolinamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and ligands for coordination chemistry.
Biology: It serves as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: Derivatives of this compound have been investigated for their antitumor and antimicrobial properties.
Industry: It is used in the development of advanced materials, such as polymers and nanomaterials, due to its ability to form stable complexes with metals.
Mecanismo De Acción
The mechanism of action of 4-Formylpicolinamide and its derivatives often involves interactions with biological macromolecules. For instance, in medicinal chemistry, it may act by inhibiting specific enzymes or receptors. The formyl group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. Additionally, the pyridine ring can participate in π-π stacking interactions with aromatic residues, further stabilizing the compound-enzyme complex .
Comparación Con Compuestos Similares
Picolinamide: The parent compound without the formyl group.
4-Hydroxymethylpicolinamide: A reduced form of 4-Formylpicolinamide.
4-Picolinic acid: An oxidized form of this compound.
Uniqueness: this compound is unique due to the presence of the formyl group, which imparts distinct reactivity and biological activity compared to its analogs. The formyl group allows for specific interactions with biological targets, making it a valuable scaffold in drug design and development.
Propiedades
Fórmula molecular |
C7H6N2O2 |
|---|---|
Peso molecular |
150.13 g/mol |
Nombre IUPAC |
4-formylpyridine-2-carboxamide |
InChI |
InChI=1S/C7H6N2O2/c8-7(11)6-3-5(4-10)1-2-9-6/h1-4H,(H2,8,11) |
Clave InChI |
SZBYSUJJWPYFKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=C(C=C1C=O)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


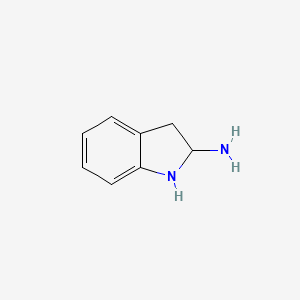


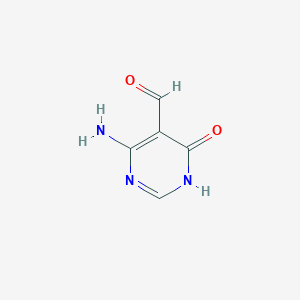


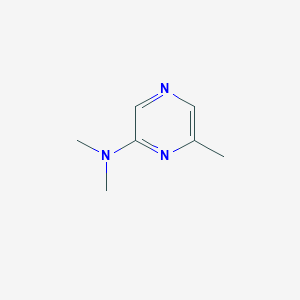
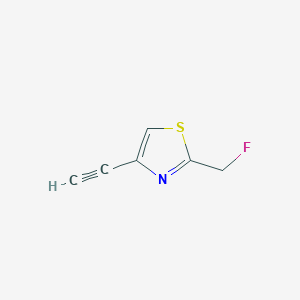


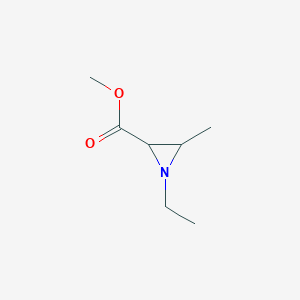
![1H-Pyrazolo[3,4-b]pyridine-4-carbaldehyde](/img/structure/B11922677.png)
